molecular formula C14H11F3N2O2 B2900961 6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide CAS No. 930959-51-6

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide

Cat. No.: B2900961
CAS No.: 930959-51-6
M. Wt: 296.249
InChI Key: VRMAQYFEMXPMBH-UHFFFAOYSA-N
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Description

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide is a chemical compound with a molecular formula of C14H10F3NO3 This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzylamine and 3-pyridinecarboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the desired amide bond.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the dihydropyridine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the dihydropyridine ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while reduction can lead to the formation of reduced dihydropyridine derivatives.

Scientific Research Applications

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-N-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide
  • 6-oxo-N-[2-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide

Uniqueness

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide is unique due to the position of the trifluoromethyl group on the benzyl moiety. This specific positioning can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from its analogs.

Properties

IUPAC Name

6-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-1-9(2-5-11)7-19-13(21)10-3-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAQYFEMXPMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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